molecular formula C19H19NO4 B4889889 N-(1,3-benzodioxol-5-ylmethyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide

Cat. No. B4889889
M. Wt: 325.4 g/mol
InChI Key: UFMRYGUVLKKYBW-UHFFFAOYSA-N
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Description

The compound likely belongs to a class of organic molecules with applications in pharmaceuticals, materials science, or chemical research. Compounds with similar structural features, such as benzodioxoles and acetamides, are often studied for their biological activity, potential as intermediates in organic synthesis, and their chemical and physical properties.

Synthesis Analysis

Synthesis of complex organic molecules like this typically involves multi-step organic reactions, starting from simpler precursors. Techniques might include condensation reactions, nucleophilic substitution, and the use of protective groups to achieve the desired structural complexity. For example, the synthesis of N-substituted acetamide derivatives often entails the acylation of amines or the reaction of activated acid derivatives with specific nucleophiles (K. Sunder & Jayapal Maleraju, 2013).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c21-19(11-22-16-6-5-14-2-1-3-15(14)9-16)20-10-13-4-7-17-18(8-13)24-12-23-17/h4-9H,1-3,10-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMRYGUVLKKYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide

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